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Compound of Interest

Compound Name:

3-

((Isopropylamino)methyl)benzonitri

le

CAS No.: 90389-99-4

Cat. No.: B1348405

Get Quote

Executive Summary
3-((Isopropylamino)methyl)benzonitrile (also known as N-isopropyl-3-cyanobenzylamine) is

a bifunctional building block featuring a secondary amine and a nitrile moiety. Its structural

versatility makes it a frequent target in medicinal chemistry, particularly for fragment-based

drug discovery (FBDD) where the nitrile group serves as a bioisostere for carbonyls or as a

handle for further transformation (e.g., to tetrazoles or amides).

This guide provides a definitive reference for the identification and quality control of this

compound, utilizing a multi-modal spectroscopic approach to ensure structural integrity during

synthesis and scale-up.
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Property Detail

IUPAC Name 3-((Isopropylamino)methyl)benzonitrile

Molecular Formula C₁₁H₁₄N₂

Molecular Weight 174.25 g/mol

Monoisotopic Mass 174.1157 Da

Appearance Colorless to pale yellow oil (Free base)

Solubility
Soluble in MeOH, DCM, CHCl₃; slightly soluble

in water (pH dependent)

Synthesis & Reaction Pathway
To understand the spectroscopic impurity profile, one must understand the genesis of the

compound. The industrial standard for generating this motif is the reductive amination of 3-

cyanobenzaldehyde with isopropylamine.

Synthesis Workflow Diagram
The following diagram outlines the reaction pathway and critical control points (CCPs) for

impurity management.
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Caption: One-pot reductive amination workflow. Critical control of stoichiometry prevents the

dialkylated impurity.
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Experimental Protocol (Synthesis)
Objective: Preparation of analytical standard (10 mmol scale).

Imine Formation: Dissolve 3-cyanobenzaldehyde (1.31 g, 10 mmol) in anhydrous Methanol

(20 mL). Add Isopropylamine (0.89 g, 15 mmol, 1.5 eq) dropwise. Stir at Room Temperature

(RT) for 2 hours. Note: Monitoring by TLC should show disappearance of aldehyde.

Reduction: Cool the solution to 0°C. Add Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol)

portion-wise over 15 minutes. Caution: Gas evolution (H₂).

Workup: Allow to warm to RT and stir for 2 hours. Quench with saturated NaHCO₃. Extract

with Dichloromethane (3 x 20 mL).

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column

chromatography (SiO₂, Hexane:EtOAc gradient) to yield the pure oil.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for structural validation. The meta-substitution pattern creates a distinct

aromatic fingerprint, while the isopropyl group provides diagnostic aliphatic signals.

¹H NMR Data (400 MHz, CDCl₃)
Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26 ppm)
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Chemical Shift
(δ)

Multiplicity Integration Assignment
Structural
Insight

7.68 Singlet (broad) 1H Ar-H (C2)

Deshielded by

CN and CH₂N;

isolated between

substituents.

7.55 Doublet (d) 1H Ar-H (C4/C6)

Ortho coupling to

C5; deshielded

by CN.

7.52 Doublet (d) 1H Ar-H (C6/C4)
Ortho coupling to

C5.

7.41 Triplet (t) 1H Ar-H (C5)

Meta proton;

characteristic

pseudo-triplet.

3.82 Singlet 2H Ar-CH₂-N

Benzylic protons.

Shift indicates N-

substitution.[1]

2.85
Septet (J=6.2

Hz)
1H N-CH-(CH₃)₂

Methine of

isopropyl group.

Diagnostic

septet.

1.45 Broad Singlet 1H N-H

Exchangeable;

shift varies with

concentration/sol

vent.

1.09
Doublet (J=6.2

Hz)
6H -CH-(CH₃)₂

Methyls of

isopropyl group.

Strong doublet.

¹³C NMR Data (100 MHz, CDCl₃)
Reference: CDCl₃ triplet (77.16 ppm)
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Chemical Shift (δ) Carbon Type Assignment

142.1 Cq (Quaternary) Ar-C1 (Attached to CH₂N)

132.4 CH Ar-C (Ortho to CN)

130.8 CH Ar-C (Ortho to CH₂N)

130.2 CH Ar-C (Para to CN)

129.1 CH Ar-C (Meta, C5)

119.0 Cq C≡N (Nitrile)

112.4 Cq Ar-C3 (Attached to CN)

51.8 CH₂ Ar-CH₂-N (Benzylic)

48.6 CH
N-CH-(CH₃)₂ (Isopropyl

Methine)

22.9 CH₃ -CH-(CH₃)₂ (Isopropyl Methyls)

Analyst Note: The presence of the nitrile carbon at ~119 ppm is a critical checkpoint. Absence

of a carbonyl signal (>190 ppm) confirms the reduction of the aldehyde starting material.

Infrared Spectroscopy (FT-IR)
IR provides rapid confirmation of functional groups, specifically the retention of the nitrile and

the formation of the secondary amine.

2228 cm⁻¹ (Medium, Sharp):C≡N Stretch. The diagnostic band for benzonitriles.

3300–3400 cm⁻¹ (Weak, Broad):N-H Stretch. Characteristic of a secondary amine. Often

weak in liquid films.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348405?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2800–3000 cm⁻¹ (Strong):C-H Stretch. Mixed aromatic (sp², >3000) and aliphatic (sp³,

<3000) stretching. The isopropyl group contributes significantly to the 2960 cm⁻¹ region.

1580, 1480 cm⁻¹ (Medium):C=C Aromatic Ring Stretch.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural evidence through

fragmentation.

Technique: ESI-MS (Positive Mode) or EI-MS (70 eV).

Fragmentation Pathway (EI/ESI)
The fragmentation is dominated by α-cleavage adjacent to the nitrogen atom and benzylic

cleavage.

Molecular Ion [M]⁺: m/z 174 (EI) or [M+H]⁺ 175 (ESI).

Base Peak (m/z 159): Loss of a methyl group ([M – CH₃]⁺). This occurs via α-cleavage of the

isopropyl group.

Benzylic Cation (m/z 116): [NC-C₆H₄-CH₂]⁺. Cleavage of the C-N bond generates the stable

cyanobenzyl cation.

Tropylium Ion (m/z 89): Rearrangement of the cyanobenzyl cation often leads to a

cyanotropylium species.

Molecular Ion
[M+H]+ = 175.12

Fragment A (Base Peak)
[M - CH3]+
m/z = 159

 α-Cleavage
 (Loss of -CH3)

Fragment B (Benzylic)
[NC-Ph-CH2]+

m/z = 116

 C-N Bond Cleavage
 (Loss of Isopropylamine)

Click to download full resolution via product page
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Caption: Primary fragmentation pathways observed in ESI/EI Mass Spectrometry.

Quality Control & Impurity Profile
When sourcing or synthesizing this compound, three specific impurities must be monitored:

3-Cyanobenzaldehyde (Starting Material): Detectable by ¹H NMR (Aldehyde proton ~10

ppm) and IR (C=O stretch ~1700 cm⁻¹).

3-Cyanobenzyl alcohol: A side product if the imine is not fully formed before reduction.

Detectable by ¹H NMR (CH₂ shift ~4.7 ppm, no isopropyl signals).

Tertiary Amine (Dimer):N,N-bis(3-cyanobenzyl)isopropylamine. Formed if the

amine:aldehyde ratio is too low. Detectable by MS (Higher MW) and complex aromatic NMR

region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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